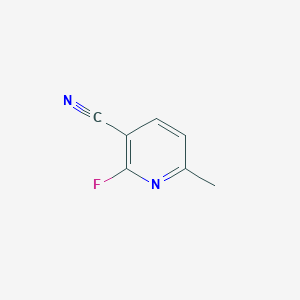
tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with N-(2-methoxyethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
tert-Butyl carbamate+N-(2-methoxyethyl)carbamoyl chlorideBasetert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, nucleophilic catalysts.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and degradation of carbamates in biological systems.
Medicine
In medicine, this compound has potential applications as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be designed to release active pharmaceutical ingredients upon enzymatic cleavage.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(carbamoylmethyl)carbamate
- tert-Butyl N-(2-methoxyethyl)carbamate
- N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate
Uniqueness
tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate is unique due to the presence of both carbamoylmethyl and 2-methoxyethyl groups. This dual functionality allows for diverse chemical reactivity and potential applications that are not possible with simpler carbamate derivatives. The combination of these groups enhances the compound’s stability, solubility, and reactivity, making it a versatile tool in various scientific and industrial applications.
特性
CAS番号 |
1934469-04-1 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC名 |
tert-butyl N-(2-amino-2-oxoethyl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12(5-6-15-4)7-8(11)13/h5-7H2,1-4H3,(H2,11,13) |
InChIキー |
RVDNSWCRIGGYBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCOC)CC(=O)N |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



